Cas no 109803-52-3 (1-Bromo-2,3-dichloro-4-methoxybenzene)
1-Bromo-2,3-dichloro-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-2,3-dichloro-4-methoxy-
- 1-Bromo-2,3-dichloro-4-methoxybenzene
- SCHEMBL6865460
- MFCD21609662
- G62846
- DTXSID301335001
- bromodichloroanisole
- 109803-52-3
- 4-Bromo-2,3-dichloro-1-methoxybenzene
- CS-0211090
- BTRCDLZQISXWHZ-UHFFFAOYSA-N
-
- MDL: MFCD21609662
- Inchi: 1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
- InChI Key: BTRCDLZQISXWHZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1Cl)Cl)OC
Computed Properties
- Exact Mass: 253.89015
- Monoisotopic Mass: 253.89008g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1-Bromo-2,3-dichloro-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B691123-100mg |
1-Bromo-2,3-dichloro-4-methoxybenzene |
109803-52-3 | 100mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B691123-250mg |
1-Bromo-2,3-dichloro-4-methoxybenzene |
109803-52-3 | 250mg |
$ 374.00 | 2023-04-18 | ||
| TRC | B691123-500mg |
1-Bromo-2,3-dichloro-4-methoxybenzene |
109803-52-3 | 500mg |
$ 574.00 | 2023-04-18 | ||
| TRC | B691123-1g |
1-Bromo-2,3-dichloro-4-methoxybenzene |
109803-52-3 | 1g |
$ 821.00 | 2023-04-18 | ||
| abcr | AB311277-1 g |
1-Bromo-2,3-dichloro-4-methoxybenzene; 96% |
109803-52-3 | 1g |
€637.00 | 2023-04-26 | ||
| abcr | AB311277-1g |
1-Bromo-2,3-dichloro-4-methoxybenzene, 96%; . |
109803-52-3 | 96% | 1g |
€544.90 | 2025-04-22 | |
| 1PlusChem | 1P00HC2B-1g |
Benzene, 1-bromo-2,3-dichloro-4-methoxy- |
109803-52-3 | 97% | 1g |
$418.00 | 2025-02-28 | |
| 1PlusChem | 1P00HC2B-5g |
Benzene, 1-bromo-2,3-dichloro-4-methoxy- |
109803-52-3 | 97% | 5g |
$1392.00 | 2025-02-28 | |
| A2B Chem LLC | AI07987-1g |
1-Bromo-2,3-dichloro-4-methoxybenzene |
109803-52-3 | 97% | 1g |
$391.00 | 2024-04-20 | |
| A2B Chem LLC | AI07987-5g |
1-Bromo-2,3-dichloro-4-methoxybenzene |
109803-52-3 | 97% | 5g |
$1316.00 | 2024-04-20 |
1-Bromo-2,3-dichloro-4-methoxybenzene Suppliers
1-Bromo-2,3-dichloro-4-methoxybenzene Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-Bromo-2,3-dichloro-4-methoxybenzene
Professional Introduction to 1-Bromo-2,3-dichloro-4-methoxybenzene (CAS No. 109803-52-3)
1-Bromo-2,3-dichloro-4-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No.) 109803-52-3, is a significant intermediate in modern chemical synthesis and pharmaceutical research. This compound, featuring a bromine atom and two chlorine substituents on a methoxylated benzene ring, has garnered attention due to its versatile reactivity and potential applications in drug development. The structural motif of this molecule—combining halogenation and methoxylation—makes it a valuable precursor for constructing more complex organic frameworks, particularly in the synthesis of biologically active agents.
The bromine and chlorine substituents in 1-Bromo-2,3-dichloro-4-methoxybenzene play a crucial role in its chemical behavior. These halogen atoms are highly reactive sites that can undergo various transformations, such as cross-coupling reactions, nucleophilic substitutions, or elimination processes. Such reactivity is exploited in pharmaceutical synthesis to introduce functional groups or alter the electronic properties of the aromatic core. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) can be facilitated by these halogen atoms, enabling the introduction of aryl or heteroaryl groups into the molecular scaffold.
The methoxy group at the para position relative to the bromine atom influences the overall electronic distribution of the benzene ring. This methoxy substitution enhances the nucleophilicity of the ring and can modulate its interaction with biological targets. In medicinal chemistry, such modifications are often employed to improve solubility, metabolic stability, or binding affinity in drug candidates. The combination of these substituents makes 1-Bromo-2,3-dichloro-4-methoxybenzene a versatile building block for designing novel therapeutic agents.
Recent advancements in synthetic methodologies have highlighted the utility of 1-Bromo-2,3-dichloro-4-methoxybenzene in constructing heterocyclic compounds. For example, researchers have demonstrated its use in generating fused aromatic systems through cyclization reactions. These heterocycles are of great interest in drug discovery due to their prevalence in bioactive natural products and synthetic drugs. The halogenated aromatic core allows for further functionalization via metal-catalyzed reactions, enabling access to structurally diverse libraries for high-throughput screening.
In the context of medicinal chemistry, 1-Bromo-2,3-dichloro-4-methoxybenzene has been explored as a precursor for kinase inhibitors and other enzyme-targeted molecules. Kinases are critical enzymes involved in numerous cellular processes, making them attractive therapeutic targets for diseases such as cancer and inflammatory disorders. By leveraging the reactivity of this compound’s halogen atoms and methoxy group, chemists can design analogs with optimized pharmacokinetic properties and reduced toxicity. Recent studies have shown promising results in modifying this scaffold to enhance binding affinity to specific kinase domains while minimizing off-target effects.
The synthesis of 1-Bromo-2,3-dichloro-4-methoxybenzene itself is an interesting subject of research. Modern synthetic routes often emphasize efficiency and sustainability. For instance, catalytic methods that minimize waste or employ recyclable catalysts have been developed to streamline its preparation. Such green chemistry approaches align with broader industry trends toward environmentally conscious manufacturing processes. Additionally, computational methods are increasingly used to predict optimal reaction conditions for synthesizing this compound, reducing experimental trial-and-error and accelerating drug discovery pipelines.
The role of 1-Bromo-2,3-dichloro-4-methoxybenzene extends beyond small-molecule drug development. It has also found applications in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The rigid aromatic core combined with electron-withdrawing halogen substituents can influence electronic properties such as charge transportability or optical response. Researchers are exploring derivatives of this compound to develop novel materials with enhanced performance characteristics for use in electronic devices or optoelectronic applications.
Future directions in studying 1-Bromo-2,3-dichloro-4-methoxybenzene may involve expanding its utility into other domains of chemistry. For example, photochemical transformations could be investigated to introduce new functional groups via photoredox catalysis or photocatalytic C-H activation strategies. Such methodologies could open up new avenues for constructing complex molecular architectures efficiently. Furthermore, interdisciplinary collaborations between chemists and biologists may uncover novel biological activities associated with derivatives of this compound.
In summary,1-Bromo-2,3-dichloro-4-methoxybenzene (CAS No. 109803-52-3) is a multifaceted compound with significant potential across pharmaceuticals and materials science fields. Its unique structural features—comprising reactive halogen atoms and an electron-donating methoxy group—make it a valuable intermediate for synthetic chemistry applications aimed at developing innovative therapeutics or advanced materials.
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